

An In-depth Technical Guide to the Chemical Properties of alpha-D-Altropyranose

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Compound of Interest		
Compound Name:	Alpha-D-Altropyranose	
Cat. No.:	B15175280	Get Quote

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Abstract

alpha-D-Altropyranose, a C3 epimer of D-mannose, is a rare aldohexose sugar. Its limited natural availability necessitates synthetic production for research and potential therapeutic applications. This technical guide provides a comprehensive overview of the known chemical and physical properties of alpha-D-Altropyranose. It details experimental methodologies for its synthesis and purification and presents quantitative data in structured tables. Due to the limited research on the direct biological signaling pathways of alpha-D-Altropyranose, this guide utilizes the well-documented signaling pathway of its close structural isomer, D-allose, to illustrate how a rare sugar can influence cellular processes. This serves as a representative example for researchers investigating the potential bioactivity of rare monosaccharides.

Chemical and Physical Properties

alpha-D-Altropyranose is a monosaccharide with the molecular formula $C_6H_{12}O_6$.[1] It is the pyranose form of D-altrose, existing in a cyclic six-membered ring structure.[1] As a stereoisomer of glucose, it shares the same molecular weight but differs in the spatial arrangement of its hydroxyl groups.

Physical Constants



The physical properties of **alpha-D-Altropyranose** are summarized in the table below. D-Altrose is noted to be soluble in water and practically insoluble in methanol.

Property	Value	Reference
Molecular Formula	C ₆ H ₁₂ O ₆	[1]
Molecular Weight	180.16 g/mol	[1]
IUPAC Name	(2S,3S,4R,5S,6R)-6- (hydroxymethyl)oxane-2,3,4,5- tetrol	PubChem
CAS Number	7282-80-6	PubChem
Melting Point	103-105 °C (for D-Altrose)	Georganics

Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of carbohydrates. The following table summarizes available NMR data for **alpha-D-Altropyranose**.

Nucleus	Solvent	Chemical Shifts (ppm)	Reference
¹³ C NMR	D ₂ O	99.4, 73.5, 71.9, 70.3, 68.9, 61.8	SpectraBase
¹⁷ O NMR	H ₂ O	Data available	SpectraBase

Experimental Protocols

The rarity of D-altrose necessitates its synthesis from more abundant sugars. The following section details established synthetic and purification methodologies.

Synthesis of D-Altrose



Several synthetic routes to D-Altrose have been developed, primarily starting from D-ribose or D-glucose.

This classical chain-elongation method converts an aldopentose into two epimeric aldohexoses.

Protocol:

- Cyanohydrin Formation: D-ribose is reacted with sodium cyanide (NaCN) to form two epimeric cyanohydrins.
- Hydrolysis: The cyanohydrins are hydrolyzed to their corresponding carboxylic acids, Daltronic acid and D-allonic acid.
- Lactone Formation and Reduction: The carboxylic acids are converted to γ-lactones, which are then reduced with a catalyst such as hydrogen over palladium on barium sulfate (H₂/Pd-BaSO₄) to yield a mixture of D-altrose and D-allose.
- Purification: The epimeric sugars are separated by chromatographic techniques.

This method involves the stereochemical inversion of one or more chiral centers of D-glucose.

Protocol:

- Protection of Hydroxyl Groups: Specific hydroxyl groups of D-glucose are protected using reagents like acetic anhydride to prevent them from reacting in subsequent steps.
- Epimerization: The stereochemistry at the C3 position is inverted to transform the glucoconfiguration to the altro- configuration. This can be achieved through a multi-step process involving oxidation and subsequent reduction.
- Deprotection: The protecting groups are removed to yield D-altrose.
- Purification: The final product is purified from the reaction mixture using column chromatography.

Purification of alpha-D-Altropyranose



The anomeric forms of sugars, alpha and beta, exist in equilibrium in solution through a process called mutarotation. Isolating a single anomer requires specific purification techniques. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful method for separating sugar anomers.

Protocol: Preparative HPLC

- Column Selection: A column suitable for carbohydrate separation, such as an amino-propyl or a C18 reversed-phase column, is selected.
- Mobile Phase: A typical mobile phase for normal-phase chromatography is a mixture of acetonitrile and water. For reversed-phase chromatography, water is the primary solvent.
 The exact composition is optimized to achieve the best separation.
- Sample Preparation: The crude mixture containing alpha-D-Altropyranose is dissolved in the mobile phase.
- Injection and Elution: The sample is injected onto the column, and the mobile phase is pumped through the system. The different components of the mixture travel through the column at different rates, leading to their separation.
- Fraction Collection: Fractions are collected as they elute from the column.
- Analysis: The purity of the collected fractions is analyzed using analytical HPLC or NMR spectroscopy.

Signaling Pathways

Direct research on the involvement of **alpha-D-Altropyranose** in biological signaling pathways is currently limited. However, its C3 epimer, D-allose, has been shown to influence cellular signaling. The following section describes the effect of D-allose on the gibberellin signaling pathway in plants as a representative example of how a rare sugar can modulate a critical biological process.[2]

Representative Signaling Pathway: D-Allose and Gibberellin Signaling in Plants

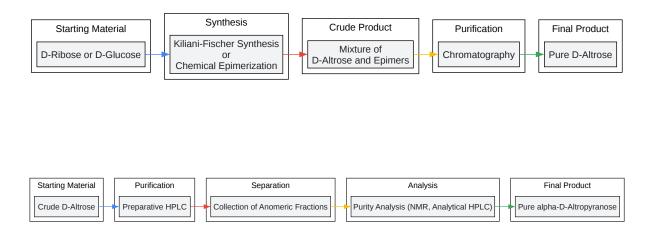


Gibberellins (GAs) are plant hormones that regulate various aspects of growth and development.[3][4] The GA signaling pathway is negatively regulated by DELLA proteins, which are transcriptional regulators that repress GA-responsive genes.[4][5] D-allose has been found to suppress gibberellin signaling through a hexokinase-dependent pathway in rice.[2]

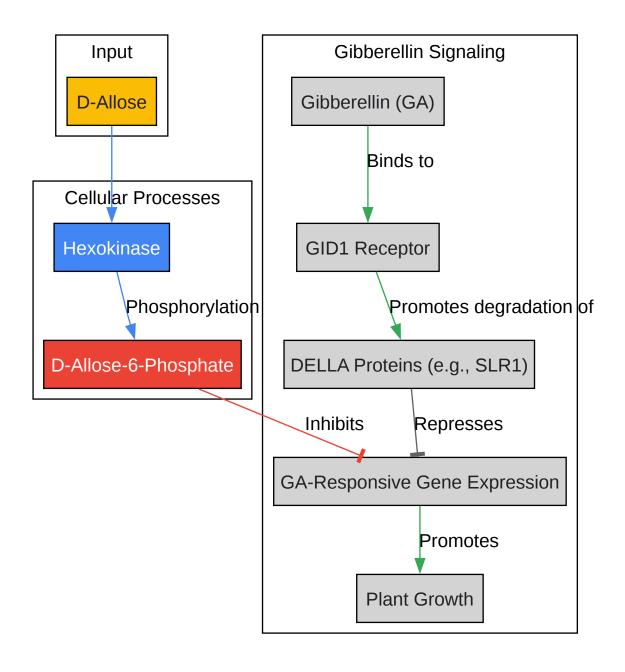
Pathway Description:

- D-Allose Uptake and Phosphorylation: D-allose enters the plant cell and is phosphorylated by hexokinase to D-allose-6-phosphate.
- Inhibition of GA Signaling: The accumulation of D-allose-6-phosphate leads to the suppression of GA-responsive gene expression. This effect is observed downstream of the SLR1 protein (a DELLA protein in rice).
- Growth Inhibition: The suppression of GA signaling results in the inhibition of plant growth, a
 phenotype characteristic of GA deficiency.[2]

Visualizations







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